3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide
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Overview
Description
3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide is a synthetic organic compound with the molecular formula C12H14Cl2N4O2S It is characterized by the presence of a dichlorophenyl group, a methoxyimino group, and a methylcarbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methoxyimino Intermediate: The starting material, 2,4-dichlorobenzaldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
Introduction of the Propanamide Moiety: The oxime is then reacted with 3-bromopropionyl chloride to introduce the propanamide group.
Formation of the Final Compound: The intermediate is then treated with methyl isothiocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]ethanamide
- 4-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]butanamide
Uniqueness
3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H14Cl2N4O2S |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
1-[3-[(2,4-dichlorophenyl)methoxyimino]propanoylamino]-3-methylthiourea |
InChI |
InChI=1S/C12H14Cl2N4O2S/c1-15-12(21)18-17-11(19)4-5-16-20-7-8-2-3-9(13)6-10(8)14/h2-3,5-6H,4,7H2,1H3,(H,17,19)(H2,15,18,21) |
InChI Key |
DRAGVSONRIRYST-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC(=O)CC=NOCC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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